3-Ethoxy-4-nitrobenzaldehyde
Description
3-Ethoxy-4-nitrobenzaldehyde is an aromatic aldehyde featuring an ethoxy group (-OCH₂CH₃) at the 3-position and a nitro group (-NO₂) at the 4-position of the benzene ring. This compound is structurally related to benzaldehyde derivatives, where substituents influence electronic distribution, solubility, and reactivity.
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
3-ethoxy-4-nitrobenzaldehyde |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9-5-7(6-11)3-4-8(9)10(12)13/h3-6H,2H2,1H3 |
InChI Key |
IEVBQHXBVXYYEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs and their substituent positions are summarized below:
Key Observations :
- Positional Isomerism: The placement of substituents significantly alters electronic effects. For example, 3-Methoxy-4-nitrobenzaldehyde (3-OCH₃, 4-NO₂) has a para-nitro group relative to the aldehyde, whereas 4-Methoxy-3-nitrobenzaldehyde (4-OCH₃, 3-NO₂) places the nitro group meta to the aldehyde. This affects resonance stabilization and electrophilic substitution reactivity .
- For instance, 4-Ethoxy-3-nitrobenzaldehyde (C₉H₉NO₄) has a higher molecular weight (195.17 g/mol) than its methoxy counterpart (181.15 g/mol) .
Physicochemical Properties
While direct data for 3-Ethoxy-4-nitrobenzaldehyde are unavailable, inferences can be drawn from analogs:
- Solubility : Methoxy derivatives (e.g., 3-Methoxy-4-nitrobenzaldehyde) are moderately soluble in polar aprotic solvents like acetonitrile, as seen in synthesis protocols . Ethoxy analogs may exhibit lower solubility due to increased hydrophobicity.
- Melting Points : Nitro and alkoxy groups generally elevate melting points. For example, 3-Methoxy-4-nitrobenzaldehyde is a crystalline solid, though exact values are unspecified in the evidence .
Industrial and Research Relevance
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